molecular formula C8H5N3O3 B1586489 6-Nitroquinoxalin-2-ol CAS No. 25652-34-0

6-Nitroquinoxalin-2-ol

Cat. No. B1586489
CAS RN: 25652-34-0
M. Wt: 191.14 g/mol
InChI Key: OEAOPCQDVJKMQC-UHFFFAOYSA-N
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Description

6-Nitroquinoxalin-2-ol, also known as 6-nitro-1H-quinoxalin-2-one, is a chemical compound with the molecular formula C8H5N3O3 and a molecular weight of 191.15 . It is stored at room temperature .


Molecular Structure Analysis

The InChI code for 6-Nitroquinoxalin-2-ol is 1S/C8H5N3O3/c12-8-4-9-7-3-5(11(13)14)1-2-6(7)10-8/h1-3H,4H2 .


Physical And Chemical Properties Analysis

6-Nitroquinoxalin-2-ol is a solid at room temperature .

Scientific Research Applications

Application in Textile Industry

6-Nitroquinoxalin-2-ol derivatives have been utilized in the textile industry. Specifically, 6-Nitro-2-substituted amino quinoxalines and 6-acetamido-2-substituted quinoxalines have been evaluated as disperse dyes and fluorescent whiteners, respectively, on polyester fibers. This application underscores the compound's utility in enhancing the aesthetic and functional qualities of textiles (Rangnekar & Tagdiwala, 1986).

Antibacterial Properties

6-Nitroquinoxalin-2-ol derivatives have been studied for their antibacterial properties. Research has been conducted on synthesizing 3-methyl-6-nitroquinoxaline-2-one derivatives with a hydrazine moiety. These compounds showed promising antibacterial properties against various bacterial strains, indicating their potential use in formulating new antibacterial agents (Taiwo, Obafemi & Akinpelu, 2021).

Phototransformations in Chemistry

Studies on the photophysical properties and photochemical activity of 6-X-5-nitroquinoxalines have revealed their potential in chemical transformations. The quantum yield of these transformations depends on the substituents and irradiation conditions, suggesting their applicability in various photochemical processes (Rtishchev & Selitrennikov, 2004).

Development of Novel Heterocycles

6-Nitroquinoxalin-2-ol derivatives have been used in the synthesis of novel heterocycles, such as di- and tetra-substituted 1,4,5,8-tetra-azaphenanthrenes. These compounds are synthesized through amination and condensation processes, highlighting their importance in the development of new chemical entities (Nasielski‐Hinkens & Benedek-Vamos, 1975).

Applications in Biological Studies

6-Nitroquinoxalin-2-ol derivatives have been explored for their biological activities. For instance, substituted nitroquinoxalin-2-ones and 2,3-diones were evaluated as agents against Trichomonas vaginalis, a sexually transmitted parasite. These compounds displayed varying degrees of activity and did not exhibit cytotoxic effects in mammalian cells, suggesting their potential as medicinal agents (Ibáñez-Escribano et al., 2015).

Each of these applications demonstrates the versatility and potential of 6-Nitroquinoxalin-2-ol in various scientific and industrial domains.

Scientific Research Applications of 6-Nitroquinoxalin-2-ol

Textile Industry Applications

6-Nitroquinoxalin-2-ol derivatives have demonstrated utility in the textile industry. These compounds, specifically 6-Nitro-2-substituted amino quinoxalines and 6-acetamido-2-substituted quinoxalines, have been explored as disperse dyes and fluorescent whiteners for polyester fibers. This indicates their potential in enhancing textile aesthetics and functionality (Rangnekar & Tagdiwala, 1986).

Antibacterial Properties

Research has been conducted on 6-Nitroquinoxalin-2-ol derivatives for their antibacterial properties. Specifically, studies on 3-methyl-6-nitroquinoxaline-2-one derivatives with hydrazine moieties revealed significant antibacterial properties against various strains, suggesting their potential for developing new antibacterial agents (Taiwo, Obafemi & Akinpelu, 2021).

Photochemical Applications

The photophysical properties and photochemical activities of 6-X-5-nitroquinoxalines have been studied, highlighting their potential in photochemical processes. These studies provide insights into the quantum yield of these compounds under different conditions, indicating their utility in various scientific and industrial applications (Rtishchev & Selitrennikov, 2004).

Safety And Hazards

The safety data sheet (SDS) for 6-Nitroquinoxalin-2-ol can be found online . For specific safety and hazard information, please refer to the SDS.

properties

IUPAC Name

6-nitro-1H-quinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O3/c12-8-4-9-7-3-5(11(13)14)1-2-6(7)10-8/h1-4H,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEAOPCQDVJKMQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])N=CC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80359927
Record name 6-Nitroquinoxalin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80359927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Nitroquinoxalin-2-ol

CAS RN

25652-34-0
Record name 6-Nitroquinoxalin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80359927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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